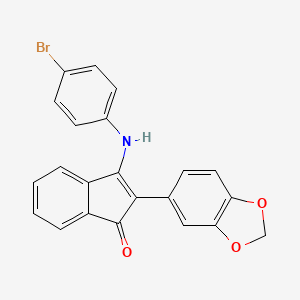
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, also known as MPN or MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPN is a sulfonamide derivative that belongs to the class of arylsulfonamides and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the major areas of research has been its use as a selective antagonist of the dopamine D3 receptor. 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been shown to have high affinity for the D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of drug addiction, as the D3 receptor has been implicated in the development of addictive behaviors.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is not fully understood, but it is thought to act as a selective antagonist of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of the D3 receptor, 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may be able to modulate the release of dopamine in this pathway, leading to changes in behavior.
Biochemical and Physiological Effects
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as a D3 receptor antagonist, 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has also been shown to have affinity for other receptors, including the serotonin 5-HT1A receptor and the adrenergic α1A receptor. 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been shown to have anxiolytic effects in animal models, and has also been studied for its potential applications in the treatment of schizophrenia.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in lab experiments is its high affinity for the D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is that it has relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of future directions for research on 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide. One area of interest is the development of more selective D3 receptor antagonists, which could have potential applications in the treatment of drug addiction and other disorders. Another area of interest is the development of new methods for synthesizing 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, which could improve its solubility and make it more useful in a wider range of experiments. Finally, there is a need for further research on the biochemical and physiological effects of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, particularly in relation to its potential applications in the treatment of psychiatric disorders.
Conclusion
In conclusion, 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It has high affinity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has also been studied for its potential applications in the treatment of drug addiction and other psychiatric disorders. While there are limitations to its use in lab experiments, there are a number of future directions for research on 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide that could lead to new insights into its biochemical and physiological effects.
Synthesis Methods
The synthesis of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-pyrrolidin-1-ylethylamine, followed by the reaction of the resulting product with 1-naphthalenylmethylamine. The final product is obtained by recrystallization from ethanol. The synthesis of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been described in detail in a number of research papers, including a study by Vaidya et al. (2016).
properties
IUPAC Name |
4-methoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-28-19-11-13-20(14-12-19)29(26,27)24-17-23(25-15-4-5-16-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,23-24H,4-5,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHZNPRKKTSQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)
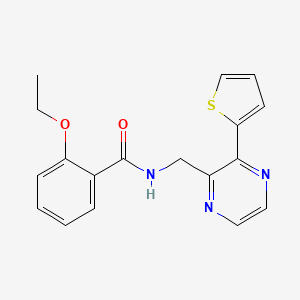


![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)
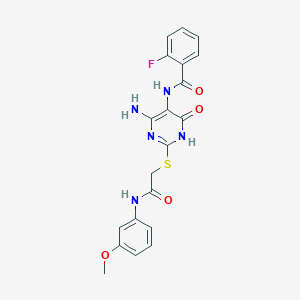


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)
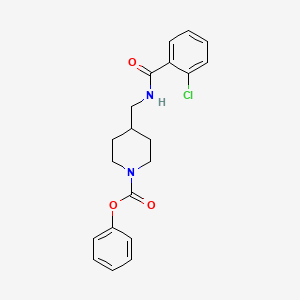
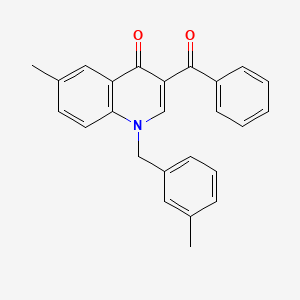
![N-(2-ethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2377748.png)
![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)
